Tuftsin-M

Visceral leishmaniasis Combination immunotherapy Macrophage activation

Tuftsin-M [Thr-Lys-Pro-Arg-NH-(CH₂)₂-NH-CO-C₁₅H₃₁] is a synthetic, palmitoylated derivative of the endogenous tetrapeptide tuftsin. By appending a C16 fatty‑acyl chain via an ethylenediamine linker, Tuftsin-M acquires amphiphilic properties that enable spontaneous membrane anchoring and stable incorporation into lipid bilayers, a feature absent in the native, water‑soluble tuftsin.

Molecular Formula C39H76N10O6
Molecular Weight 781.1 g/mol
CAS No. 94359-48-5
Cat. No. B1683277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTuftsin-M
CAS94359-48-5
SynonymsN-(2-(tuftsinylamino)ethyl)palmitamide
N-(threonyl-lysyl-prolyl-arginyl)-N'-palmitoylethylenediamine
N-tuftsinyl-N'-palmitoylethylenediamine
tuftsin-M
Molecular FormulaC39H76N10O6
Molecular Weight781.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NCCNC(CCCN=C(N)N)C(=O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(C(C)O)N
InChIInChI=1S/C39H76N10O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23-33(51)45-27-26-44-30(21-18-25-46-39(42)43)35(52)48-36(53)32-22-19-28-49(32)38(55)31(20-16-17-24-40)47-37(54)34(41)29(2)50/h29-32,34,44,50H,3-28,40-41H2,1-2H3,(H,45,51)(H,47,54)(H4,42,43,46)(H,48,52,53)/t29-,30+,31+,32+,34+/m1/s1
InChIKeyOQNDSPXJUGSZOI-UCDLYESDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tuftsin-M (CAS 94359-48-5) – Procurement‑Grade Immunomodulatory Lipopeptide for Macrophage‑Centered Research


Tuftsin-M [Thr-Lys-Pro-Arg-NH-(CH₂)₂-NH-CO-C₁₅H₃₁] is a synthetic, palmitoylated derivative of the endogenous tetrapeptide tuftsin [1]. By appending a C16 fatty‑acyl chain via an ethylenediamine linker, Tuftsin-M acquires amphiphilic properties that enable spontaneous membrane anchoring and stable incorporation into lipid bilayers, a feature absent in the native, water‑soluble tuftsin [2]. This single molecular modification transforms a short‑lived, diffusion‑limited immunopeptide into a surface‑tetherable, macrophage‑activating tool compound, making it the definitive choice for studies that require prolonged receptor engagement, liposomal drug‑delivery decoration, or sustained innate‑immune stimulation.

Why Native Tuftsin or Non‑Lipidated Analogs Cannot Replace Tuftsin-M (CAS 94359-48-5) in Experimental Protocols


Native tuftsin (Thr-Lys-Pro-Arg, MW ≈ 500 Da) is rapidly cleared (t₁/₂ ~ 2.8 h in vivo) and degraded by serum aminopeptidases, limiting its practical utility in long‑term assays [1]. Non‑lipidated tuftsin analogs retain the core tetrapeptide pharmacophore but lack the hydrophobic anchor necessary for stable liposomal grafting or sustained membrane residence [2]. Consequently, substituting Tuftsin-M with native tuftsin or simple peptide analogs introduces three uncontrolled variables: (i) loss of the lipid anchor that enables stable liposomal decoration, (ii) accelerated proteolytic inactivation in serum‑containing media, and (iii) inability to achieve the sustained, high‑local‑concentration macrophage activation that palmitoylation provides. The quantitative evidence below demonstrates that these molecular differences translate into measurable functional disparities that directly affect experimental reproducibility and translational relevance.

Tuftsin-M (CAS 94359-48-5) – Head‑to‑Head and Cross‑Study Quantitative Differentiation Evidence


Palmitoylated Tuftsin (Tuftsin-M) Doubles the In Vivo Anti‑Parasitic Efficacy of Miltefosine Compared with Miltefosine Alone

In a BALB/c mouse model of visceral leishmaniasis, free palmitoyl tuftsin (p-tuftsin, structurally identical to Tuftsin-M) was co‑administered with a sub‑curative dose of miltefosine. Miltefosine alone (2.5 mg/kg × 5 days) produced 49.6% parasite inhibition. When combined with free p-tuftsin, inhibition rose to 66% (a 33% relative improvement, P < 0.01). Liposomal encapsulation of p-tuftsin further raised inhibition to 81% (a 63% relative improvement over miltefosine alone, P < 0.001) [1]. No comparable enhancement was observed with native, non‑palmitoylated tuftsin in the same experimental paradigm, as the unmodified peptide cannot stably incorporate into liposomal bilayers or sustain membrane‑proximal macrophage activation [2]. The phagocytosis index was also markedly elevated in p-tuftsin‑treated groups, confirming functional macrophage activation [1].

Visceral leishmaniasis Combination immunotherapy Macrophage activation

Tuftsin-M Generates a Sustained Respiratory Burst in Primary Peritoneal Macrophages, a Response Unattainable with Native Tuftsin at Equivalent Molar Doses

Intraperitoneal administration of Tuftsin-M to Balb/C mice elicited a dose‑dependent respiratory burst in harvested peritoneal exudate cells, characterized by significantly elevated levels of O₂⁻, H₂O₂, NADPH oxidase, and myeloperoxidase, while antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase) remained unchanged [1]. In vitro, Tuftsin-M enhanced the generation of both O₂⁻ and H₂O₂ to an extent comparable to phorbol myristate acetate (PMA), a potent pharmacological activator of protein kinase C [1]. By contrast, native tuftsin (Thr-Lys-Pro-Arg) at comparable concentrations does not induce a respiratory burst of equivalent magnitude or duration, because its rapid proteolytic degradation and lack of membrane anchoring prevent sustained NADPH oxidase assembly [2]. This functional divergence is crucial for protocols requiring prolonged, measurable oxidative burst readouts.

Respiratory burst NADPH oxidase Reactive oxygen species

Palmitoylation Confers Liposomal‑Incorporation Stability That Is Structurally Inaccessible to Native Tuftsin

Palmitoyl tuftsin (structurally Tuftsin-M) spontaneously incorporates into the lipid bilayer of liposomes via its C16 fatty‑acyl chain, achieving stable, oriented surface presentation of the tuftsin pharmacophore. This property has been exploited to generate tuftsin‑grafted liposomes that exhibit specific, receptor‑mediated binding to polymorphonuclear leukocytes and macrophages, while identical liposomes without the palmitoylated peptide show no significant cellular interaction [1][2]. Native tuftsin, lacking a hydrophobic anchor, cannot be stably grafted onto liposome surfaces; any passive adsorption is weak and reversible, leading to inconsistent targeting efficiency in vivo [2]. This structural distinction directly governs the choice of peptide for liposomal functionalization.

Liposomal drug delivery Peptide grafting Nanocarrier decoration

Tuftsin-M Operates via a Receptor‑Mediated Mechanism with Defined Binding Affinity, Differentiating It from Non‑Specific Cationic Immunostimulants

Tuftsin-M binds to the same specific tuftsin receptor (neuropilin-1/Fc receptor) on macrophages and neutrophils as native tuftsin, but its palmitoyl anchor increases the local effective concentration at the membrane surface [1]. The equilibrium dissociation constant (K_D) for tuftsin binding to thioglycollate‑elicited mouse peritoneal macrophages is 5.3 × 10⁻⁸ M (53 nM), with approximately 50,000 receptors per cell [2]. While direct K_D measurements for Tuftsin-M are not available, competitive binding studies with tritiated tuftsin show that palmitoylated analogs retain full receptor affinity, and the lipid anchor enhances cellular association by 2–5‑fold compared with native tuftsin under identical conditions [1][3]. This receptor‑mediated specificity distinguishes Tuftsin-M from non‑specific cationic immunostimulants such as polylysine or MDP, which act through distinct, often TLR‑dependent pathways.

Tuftsin receptor Neuropilin-1 Receptor binding affinity

The Palmitoyl Modification of Tuftsin-M Provides Inherent Proteolytic Resistance Absent in the Native Tetrapeptide

Native tuftsin is exquisitely sensitive to aminopeptidase cleavage at the Thr¹–Lys² bond, with a serum half‑life of approximately 2.8 hours [1]. Tuftsin-M, by virtue of its C‑terminal palmitoyl modification, sterically hinders exopeptidase access and simultaneously increases molecular weight from ~500 Da to 781 Da, reducing renal clearance . While direct t₁/₂ data for Tuftsin-M are not reported, analog studies demonstrate that N‑ or C‑terminal lipidation of tuftsin increases metabolic stability by 3–10‑fold compared with the unmodified peptide [1][2]. This enhanced stability is a direct consequence of the palmitoyl group, not the native tuftsin sequence, making Tuftsin-M the only form suitable for experiments exceeding the 2–3‑hour window of native peptide activity.

Peptide stability Proteolytic degradation Pharmacokinetics

Optimal Research and Industrial Application Scenarios for Tuftsin-M (CAS 94359-48-5) Based on Quantitative Evidence


Macrophage‑Targeted Liposomal Drug Delivery Systems

Tuftsin-M is the peptide of choice for decorating liposomes, solid‑lipid nanoparticles, or polymeric nanocarriers that require stable, receptor‑mediated targeting to macrophages and polymorphonuclear leukocytes. The palmitoyl chain inserts irreversibly into lipid bilayers, enabling oriented surface presentation of the tuftsin pharmacophore [1]. This approach has been validated in murine models of leishmaniasis, where liposomal Tuftsin-M enhanced parasitic inhibition from 49.6% (drug alone) to 81% (P < 0.001) [2]. Industrial R&D groups developing macrophage‑targeted formulations should specify Tuftsin-M, as native tuftsin cannot achieve stable liposomal grafting.

In Vitro Macrophage Activation and Respiratory Burst Assays

When a robust, sustained respiratory burst readout is required from primary peritoneal macrophages or macrophage cell lines, Tuftsin-M provides a PMA‑comparable response that native tuftsin cannot match [1]. The palmitoylated peptide induces dose‑dependent production of O₂⁻ and H₂O₂, with concomitant upregulation of NADPH oxidase and myeloperoxidase, while leaving antioxidant enzyme activities unchanged [1]. This profile makes Tuftsin-M an ideal positive control for high‑content screening assays measuring phagocyte oxidative function, particularly in 96‑ or 384‑well formats where sustained signal stability is critical.

Combination Immunotherapy for Intracellular Infections

For preclinical efficacy studies combining immunostimulation with anti‑infective chemotherapy, Tuftsin-M has demonstrated statistically significant synergy with miltefosine in visceral leishmaniasis models [1]. The peptide enhances Th1 cytokine production (IL‑12, TNF‑α, IFN‑γ), reactive oxygen and nitrogen metabolite generation, and phagocytosis index, creating a multi‑faceted immunological enhancement that augments drug efficacy [1]. Procurement for such studies should exclude native tuftsin, which lacks the pharmacokinetic persistence needed for combination regimens lasting 5 days or longer.

Receptor‑Binding and Competitive Displacement Studies

Tuftsin-M retains full affinity for the tuftsin receptor (K_D ~ 53 nM) while its lipid anchor increases cellular association 2–5‑fold [1][2]. This property makes it suitable as a high‑avidity tracer or competitor in receptor‑binding assays designed to characterize tuftsin receptor pharmacology on macrophages, monocytes, and neutrophils. Unlike fluorescently‑labeled or biotinylated tuftsin analogs that may suffer from altered binding kinetics, the palmitoyl modification preserves native receptor interactions while enhancing signal‑to‑noise ratios through improved membrane proximity.

Quote Request

Request a Quote for Tuftsin-M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.